

Application Notes and Protocols: Stability and Storage of *Aspergillus niger*

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Compound of Interest

Compound Name: *Aspergillus niger*-IN-1

Cat. No.: B7731207

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Disclaimer: The following information pertains to the species *Aspergillus niger* in general, as no specific data for a strain designated "IN-1" is publicly available. These guidelines are intended for research purposes and should be adapted as needed based on internal validation for your specific isolate.

Introduction

Aspergillus niger is a filamentous fungus of significant industrial importance, utilized in the production of enzymes, organic acids, and other secondary metabolites.[1][2][3] For researchers, scientists, and drug development professionals, ensuring the stability and viability of *A. niger* cultures is paramount for reproducible experimental outcomes. These application notes provide a comprehensive overview of the stability and optimal storage conditions for *A. niger*, along with detailed protocols for its maintenance and assessment.

Stability of *Aspergillus niger*

Aspergillus niger is a robust mesophilic fungus capable of growing in a wide range of environmental conditions.[1][4] Its stability is influenced by several factors, including temperature, pH, and water activity.

Temperature

A. niger can grow in temperatures ranging from 6 to 47°C (43 to 117°F), with optimal growth typically observed between 35°C and 37°C.[1][5] While it can survive at 60°C, it can be killed

by exposure to 63°C for 25 minutes.[4] For long-term viability, storage at ultra-low temperatures is recommended.

pH

This fungus demonstrates remarkable tolerance to a wide pH range, from 1.5 to 9.8.[1][5] Optimal growth is generally observed at a pH of around 6.0.[5] This wide pH tolerance contributes to its prevalence in diverse environments and its utility in industrial fermentation processes that can involve acidic conditions.

Water Activity (aW)

Aspergillus niger is xerophilic, meaning it can thrive in environments with low water availability.[1][4] The minimal water activity required for its growth is 0.77.[4] This characteristic allows it to colonize and be a common contaminant of dried goods.[4][6]

Quantitative Stability Data

The following tables summarize key quantitative data regarding the stability of *Aspergillus niger*.

Parameter	Condition	Stability/Viability	Reference
Temperature	6-47°C	Growth Range	[1][5]
35-37°C	Optimal Growth	[5]	
60°C	Survival	[4]	
63°C for 25 min	Lethal	[4]	
14-35°C (Room Temp)	Spore viability maintained for over 1.5 years in formulations	[7]	
-80°C	Long-term storage of spore suspensions in 25% glycerol	[8]	
Liquid Nitrogen (-196°C)	Recommended for long-term preservation		
pH	1.5-9.8	Growth Range	[1][5]
6.0	Optimal Growth	[5]	
Water Activity (aW)	>0.77	Minimal requirement for growth	[4]

Storage Conditions

Proper storage is critical for maintaining the genetic integrity and viability of *Aspergillus niger* cultures. The choice of storage method depends on the desired duration.

Short-Term Storage (Weeks to Months)

For routine use, *A. niger* can be maintained on agar slants, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

- Procedure:
 - Inoculate a fresh agar slant with spores or mycelia.

- Incubate at 30-37°C for 3-5 days until sufficient sporulation is observed.
- Seal the slant with a breathable cap or parafilm.
- Store at 4°C in a refrigerator.
- Sub-culturing: To maintain viability, sub-culture onto fresh media every 4-6 months.

Long-Term Storage (Years)

For long-term preservation, cryopreservation or lyophilization (freeze-drying) are the methods of choice.

- Cryopreservation with Glycerol:
 - Principle: Glycerol acts as a cryoprotectant to prevent the formation of ice crystals that can damage cell structures.
 - Protocol: See "Protocol for Cryopreservation of *Aspergillus niger* Spores" below.
 - Storage: Store cryovials at -80°C or in liquid nitrogen vapor.
- Lyophilization (Freeze-Drying):
 - Principle: Water is removed from a frozen culture under a vacuum. This method is particularly suitable for spore-forming fungi.
 - Note: This is a more specialized technique requiring specific equipment.

Experimental Protocols

Protocol for Culturing *Aspergillus niger*

This protocol describes the general procedure for growing *A. niger* on solid media.

Materials:

- *Aspergillus niger* culture
- Sterile Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates

- Sterile inoculating loop or needle
- Incubator
- Parafilm

Procedure:

- Under sterile conditions (e.g., in a laminar flow hood), use a sterile inoculating loop to pick up a small amount of spores or mycelia from the stock culture.
- Gently streak the inoculum onto the surface of a fresh agar plate.
- Seal the plate with parafilm.
- Incubate the plate inverted at 30-37°C for 3-7 days, or until desired growth and sporulation are achieved.

Protocol for Cryopreservation of *Aspergillus niger* Spores

This protocol outlines the steps for preparing and storing spore suspensions for long-term viability.^[8]

Materials:

- Mature, sporulating culture of *A. niger* on an agar plate
- Sterile 25% (v/v) glycerol solution
- Sterile distilled water with 0.01% Tween 80 (optional, to aid spore suspension)
- Sterile cryovials
- Sterile cell scraper or inoculating loop
- Hemocytometer or other cell counting device

Procedure:

- **Harvesting Spores:**
 - Pipette 5-10 mL of sterile water (with or without Tween 80) onto the surface of a mature A. niger plate.
 - Gently scrape the surface with a sterile cell scraper to dislodge the spores.
 - Aspirate the spore suspension into a sterile tube.
- **Spore Concentration:**
 - (Optional but recommended) Filter the suspension through sterile glass wool to remove mycelial fragments.
 - Count the spores using a hemocytometer. Adjust the concentration to approximately 1×10^7 spores/mL with sterile water.
- **Addition of Cryoprotectant:**
 - Add an equal volume of sterile 50% glycerol to the spore suspension to achieve a final concentration of 25% glycerol. Mix gently but thoroughly.
- **Aliquoting and Freezing:**
 - Dispense 1-1.5 mL aliquots of the spore-glycerol suspension into sterile cryovials.
 - For optimal viability, use a controlled-rate freezer to cool the vials at a rate of -1°C per minute down to -80°C . Alternatively, place the vials in a -80°C freezer.
- **Storage:**
 - For long-term storage, transfer the cryovials to a liquid nitrogen vapor phase freezer or maintain them at -80°C .

Protocol for Viability Assessment

This protocol determines the viability of stored *A. niger* spores by plating and counting colony-forming units (CFUs).

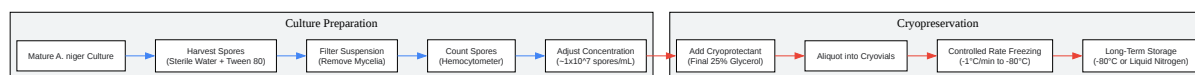
Materials:

- Cryopreserved spore suspension of *A. niger*
- Sterile water or saline for serial dilutions
- Sterile PDA or MEA plates
- Sterile spreader
- Incubator

Procedure:

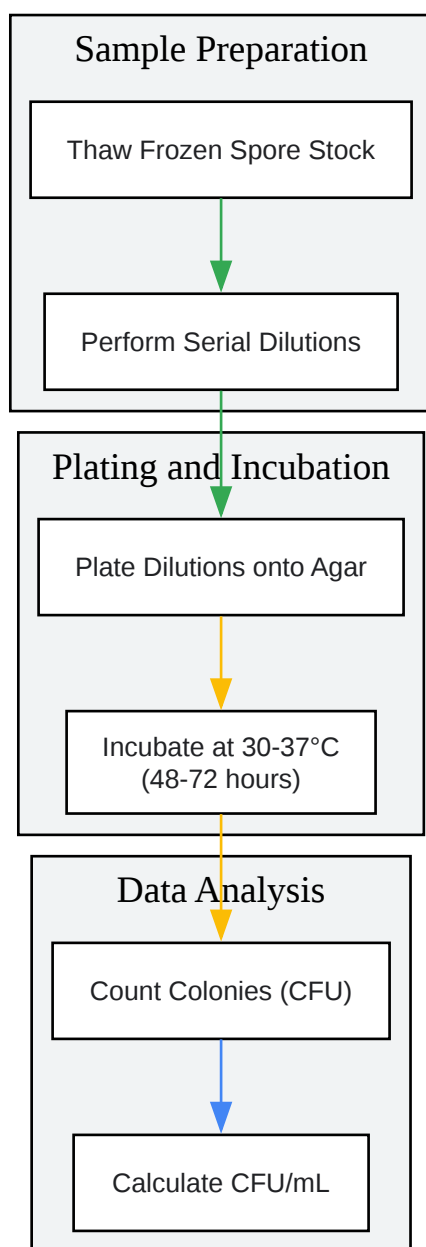
- Thaw a cryovial of *A. niger* spores rapidly in a 37°C water bath.
- Perform a serial dilution of the spore suspension in sterile water. Typical dilutions for a starting concentration of 1×10^7 spores/mL would be 10^{-4} , 10^{-5} , and 10^{-6} .
- Plate 100 µL of each dilution onto separate, labeled agar plates.
- Spread the suspension evenly across the plate using a sterile spreader.
- Incubate the plates at 30-37°C for 48-72 hours.
- Count the number of colonies on the plates that have between 30 and 300 colonies.
- Calculate the CFU/mL of the original spore suspension using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

Diagrams



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Caption: Workflow for the cryopreservation of *Aspergillus niger* spores.



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Caption: Workflow for assessing the viability of stored *Aspergillus niger* spores.

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